molecular formula C19H15NO6 B2822646 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 923140-25-4

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B2822646
CAS No.: 923140-25-4
M. Wt: 353.33
InChI Key: IUXLOAQJSIFIET-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic ester derivative featuring a 1,3-dioxoisoindolin-2-yl (phthalimide) core linked to a 2-(2-methoxyphenyl)-2-oxoethyl group. This compound belongs to the class of redox-active esters, which are widely studied for their applications in radical-mediated fluorination reactions and as intermediates in pharmaceutical synthesis . The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and stability compared to similar analogs.

Properties

IUPAC Name

[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-25-16-9-5-4-8-14(16)15(21)11-26-17(22)10-20-18(23)12-6-2-3-7-13(12)19(20)24/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXLOAQJSIFIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326210
Record name [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

923140-25-4
Record name [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds structurally related to 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate may inhibit the HIV-1 non-nucleoside reverse transcriptase enzyme, which is crucial for the replication of the HIV virus. The inhibition of this enzyme can potentially lead to effective antiviral therapies.

Anticancer Potential

The compound's structure suggests possible interactions with various cellular targets involved in cancer progression. Similar derivatives have shown promise as inhibitors of key proteins involved in tumor growth and metastasis. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in non-small cell lung cancer lines, indicating a potential pathway for therapeutic development .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act on specific targets such as aspartic proteases and other enzymes involved in metabolic pathways. This makes it a candidate for further exploration in drug design aimed at modulating these enzymatic activities .

Case Study 1: HIV Reverse Transcriptase Inhibition

A study investigating the inhibitory effects of similar compounds on HIV reverse transcriptase demonstrated that certain structural modifications could enhance binding affinity and efficacy against the virus. This highlights the potential for optimizing derivatives of this compound for antiviral applications.

Case Study 2: Cancer Cell Proliferation

Research focused on the antiproliferative effects of related compounds on various cancer cell lines revealed significant inhibition at low micromolar concentrations. These findings suggest that further investigation into the structure-activity relationship (SAR) of this compound could yield effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntiviralHIV-1 Reverse Transcriptase
AnticancerAspartic Proteases
Enzyme InhibitionVarious Metabolic Enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Ester Group Molecular Formula Notable Properties/Applications Reference
2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (Target) 2-Methoxyphenyl-2-oxoethyl C₁₉H₁₅NO₆ Potential radical fluorination substrate N/A
1,3-Dioxoisoindolin-2-yl 2-(4-(tert-butyl)phenyl)acetate (S2) 4-(tert-Butyl)phenyl C₁₈H₁₉NO₄ Enhanced steric bulk; slower hydrolysis rates
1,3-Dioxoisoindolin-2-yl 2-diazo-2-(4-methoxyphenyl)acetate (3c) Diazo-4-methoxyphenyl C₁₈H₁₂N₂O₅ Photoreactive; used in C–H insertion reactions
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate 3-Phenylpropanoate (methyl ester) C₁₈H₁₅NO₄ Higher lipophilicity; drug delivery studies
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate 4-Bromophenyl + 2-methoxyphenylamide C₁₉H₁₉BrN₂O₄ Bromine substituent enhances electrophilicity
Key Observations :
  • Steric Effects : Bulky substituents like tert-butyl (S2) reduce hydrolysis rates due to steric hindrance, whereas the target compound’s 2-methoxyphenyl group balances moderate steric bulk with electronic donation .
  • Electronic Effects : Electron-donating methoxy groups (target, 3c) enhance stability under radical conditions, while electron-withdrawing groups (e.g., bromine in ) increase electrophilicity for nucleophilic attacks.
  • Reactivity: Diazo-containing analogs (e.g., 3c) undergo light-induced C–H insertion, whereas non-diazo esters (target, S2) are better suited for fluorination or hydrolysis reactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate?

  • Methodological Answer : The synthesis typically involves coupling 2-(2-methoxyphenyl)-2-oxoethanol with 2-(1,3-dioxoisoindolin-2-yl)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF. Key parameters include:
  • Temperature : 0–25°C (prevents side reactions like hydrolysis).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1–0.5 eq) to enhance acylation efficiency.

  • Solvent : Anhydrous conditions critical; DMF improves solubility of polar intermediates.

  • Yield Optimization : Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >85% purity .

    • Data Table : Synthetic Route Comparison
ParameterMethod A ()Method B ()
SolventDichloromethaneAcetic acid (reflux)
CatalystDMAPSodium acetate
Reaction Time12–24 h3–5 h
Yield72–78%65–70%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • Methodological Answer :
  • 1H/13C NMR : Confirms ester linkage (δ 4.5–5.5 ppm for oxoethyl protons; carbonyl carbons at 165–175 ppm). The 1,3-dioxoisoindolin moiety shows aromatic protons at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Ester C=O stretches (1740–1760 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ matches theoretical mass (±0.001 Da) .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability and researcher safety?

  • Methodological Answer :
  • Storage : -20°C in amber vials under argon; desiccated to prevent hydrolysis of the ester group.
  • Handling : Use nitrile gloves, fume hood, and PPE to avoid dermal exposure.
  • Decomposition Risks : Hydrolysis under acidic/basic conditions generates 2-methoxyphenylglyoxal and phthalimide derivatives; monitor via TLC .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the nucleophilic substitution at the 1,3-dioxoisoindolin-2-yl moiety, and how can kinetic studies validate these pathways?

  • Methodological Answer : The isoindolin-2-yl group undergoes nucleophilic attack at the carbonyl carbon. Proposed mechanisms:
  • SN2 Pathway : Base-assisted deprotonation of the nucleophile (e.g., amines), supported by second-order kinetics.
  • Acyl Transfer : pH-dependent intramolecular rearrangement observed in polar aprotic solvents.
    Validation :
  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates.
  • DFT Calculations : Model transition states to identify energy barriers .

Q. How can researchers resolve contradictions in reported biological activity data between different study models?

  • Methodological Answer : Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from:
  • Membrane Permeability : LogP (2.1) suggests moderate permeability; validate via Caco-2 assays.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Off-Target Effects : Use CRISPR-engineered cell lines to silence putative targets .

Q. What advanced analytical methodologies are suitable for identifying and quantifying degradation products under various pH conditions?

  • Methodological Answer :
  • HPLC-MS/MS : Use C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Major products include:
  • Acidic pH : 2-(2-Methoxyphenyl)glyoxylic acid (m/z 193.05).
  • Basic pH : Phthalimide (m/z 147.03).
  • Accelerated Stability Studies : 40°C/75% RH for 4 weeks; quantify via external calibration curves .

Q. How can in silico modeling predict the compound's interaction with cytochrome P450 enzymes, and what experimental validations are required?

  • Methodological Answer :
  • Docking Simulations (AutoDock Vina) : Model binding to CYP3A4 active site (PDB ID: 1TQN). Key interactions:
  • Hydrogen bonding between methoxy group and Arg-212.
  • π-π stacking of isoindolin with heme porphyrin.
  • Experimental Validation :
  • Fluorescence Quenching : Measure binding constants (Kd) using recombinant CYP3A4.
  • IC50 Determination : Inhibit midazolam 1'-hydroxylation in human liver microsomes .

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